
2-Amino-N-methyl-3-phenylpropanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N-methyl-3-phenylpropanamide hydrochloride is a chemical compound with the CAS Number: 1236261-00-9 . It has a molecular weight of 214.69 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-N-methyl-3-phenylpropanamide hydrochloride . The InChI code is 1S/C10H14N2O.ClH/c1-12-10(13)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3,(H,12,13);1H .Physical And Chemical Properties Analysis
The compound has a melting point range of 197-201°C . It’s a powder at room temperature and is typically stored in a well-ventilated place .科学的研究の応用
Pharmacological Research and Applications
- FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride) , a compound similar in naming convention but different in structure and function, is extensively studied for its immunosuppressant properties and potential in cancer therapy. FTY720 acts by activating sphingosine-1-phosphate receptors, showcasing preclinical antitumor efficacy in several cancer models. Notably, its cytotoxic effect does not require phosphorylation, indicating S1PR-independent mechanisms distinct from its immunosuppressive activity (Zhang et al., 2013).
Methodological Advances in Chemical Synthesis
- Hydroaminomethylation (HAM) of oleochemicals, involving the addition of amines to alkyl chains of vegetable oils, is a significant methodological advance in the field of bio-based compound synthesis. This process yields a wide range of functionalized bio-based products with industrial potential, demonstrating the versatility of utilizing vegetable oils for synthesizing valuable compounds (Vanbésien et al., 2018).
Environmental Impact and Toxicology Studies
- Studies on environmental contaminants such as triclosan and parabens provide insight into the fate, behavior, and toxicity of synthetic compounds in aquatic environments. These reviews highlight the persistence of certain chemicals, their transformation into more toxic by-products, and the consequent ecological and health risks, underscoring the importance of evaluating the environmental impact of chemical substances (Bedoux et al., 2012); (Haman et al., 2015).
作用機序
Safety and Hazards
The compound is classified as having acute toxicity (Category 4, Oral), causing skin irritation (Category 2), and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection . In case of ingestion or skin contact, medical help should be sought .
特性
IUPAC Name |
2-amino-N-methyl-3-phenylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-12-10(13)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXSBRWDLXGZIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-methyl-3-phenylpropanamide hydrochloride | |
CAS RN |
1236261-00-9 |
Source


|
| Record name | 2-amino-N-methyl-3-phenylpropanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-5-[(2-chlorophenyl)methylamino]-2-phenylpyridazin-3-one](/img/structure/B2977130.png)

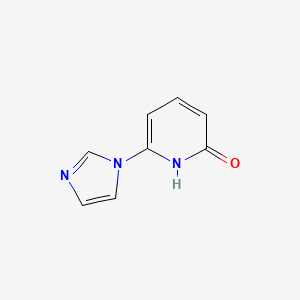
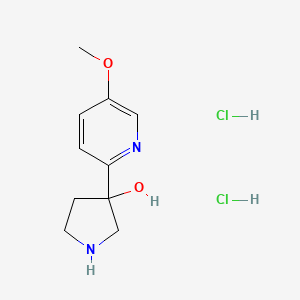
![(E)-3-[3-(2-chloro-6-fluorobenzyl)-2,4-diisopropoxyphenyl]-2-(phenylsulfonyl)-2-propenenitrile](/img/structure/B2977139.png)
![2-Amino-4-(5-bromo-2-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2977140.png)
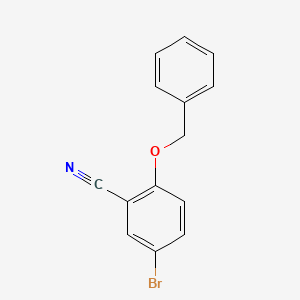
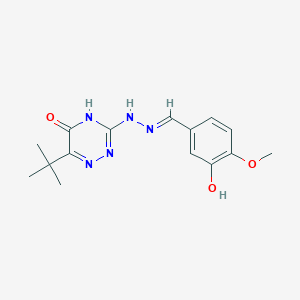
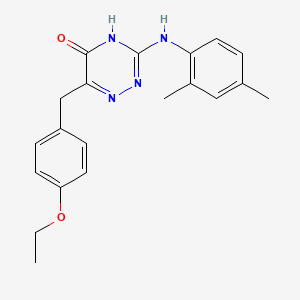
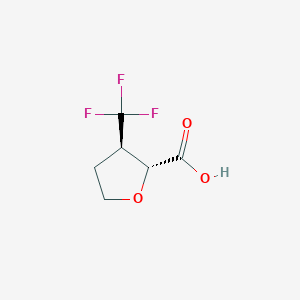
![5-methyl-7-(4-(methylthio)phenyl)-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2977150.png)
![N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2977151.png)

